1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine
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Overview
Description
1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound that belongs to the class of organic compounds known as indanes. These compounds are characterized by a cyclopentane ring fused to a benzene ring. The presence of trifluoroethan-1-amine adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoroethan-1-amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethan-1-amine group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride
- 2,3-Dihydro-1H-inden-1-one
- 2,3-Dihydro-1H-inden-2-ylhydrazine mesylate
Uniqueness
1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoroethan-1-amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12F3N |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,15H2 |
InChI Key |
OLQWSLHVDOLRQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(C(F)(F)F)N |
Origin of Product |
United States |
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